Cas no 2089832-31-3 (ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate)

ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyridine-7-carboxylic acid, 3-amino-, ethyl ester
- ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate
- Ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate
- 2089832-31-3
- EN300-1067651
-
- インチ: 1S/C10H11N3O2/c1-2-15-10(14)7-3-4-13-8(11)6-12-9(13)5-7/h3-6H,2,11H2,1H3
- InChIKey: WPLKURCQQXRPKX-UHFFFAOYSA-N
- ほほえんだ: C12=NC=C(N)N1C=CC(C(OCC)=O)=C2
計算された属性
- せいみつぶんしりょう: 205.085126602g/mol
- どういたいしつりょう: 205.085126602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.35±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 5.94±0.50(Predicted)
ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1067651-5g |
ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |
2089832-31-3 | 95% | 5g |
$4184.0 | 2023-10-28 | |
Enamine | EN300-1067651-1g |
ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |
2089832-31-3 | 95% | 1g |
$1442.0 | 2023-10-28 | |
Enamine | EN300-1067651-0.1g |
ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |
2089832-31-3 | 95% | 0.1g |
$1269.0 | 2023-10-28 | |
Enamine | EN300-1067651-0.05g |
ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |
2089832-31-3 | 95% | 0.05g |
$1212.0 | 2023-10-28 | |
Enamine | EN300-1067651-1.0g |
ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |
2089832-31-3 | 1g |
$1500.0 | 2023-06-10 | ||
Enamine | EN300-1067651-10.0g |
ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |
2089832-31-3 | 10g |
$6450.0 | 2023-06-10 | ||
Enamine | EN300-1067651-2.5g |
ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |
2089832-31-3 | 95% | 2.5g |
$2828.0 | 2023-10-28 | |
Enamine | EN300-1067651-10g |
ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |
2089832-31-3 | 95% | 10g |
$6205.0 | 2023-10-28 | |
Enamine | EN300-1067651-5.0g |
ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |
2089832-31-3 | 5g |
$4349.0 | 2023-06-10 | ||
Enamine | EN300-1067651-0.25g |
ethyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate |
2089832-31-3 | 95% | 0.25g |
$1328.0 | 2023-10-28 |
ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate 関連文献
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
ethyl 3-aminoimidazo1,2-apyridine-7-carboxylateに関する追加情報
Introduction to Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate (CAS No. 2089832-31-3)
Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate, a compound with the CAS number 2089832-31-3, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of imidazopyridines, which have garnered considerable attention due to their diverse biological activities and potential applications in drug development. The structure of this molecule consists of an imidazole ring fused with a pyridine ring, further modified by an amino group at the 3-position and a carboxylate ester at the 7-position. These structural features contribute to its unique chemical properties and biological interactions.
The< strong>Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate molecule has been extensively studied for its pharmacological properties. Research has shown that this compound exhibits promising activities against various biological targets, making it a valuable scaffold for the development of new therapeutic agents. One of the most notable aspects of this compound is its ability to interact with enzymes and receptors involved in critical cellular processes. This interaction has been explored in several preclinical studies, which have highlighted its potential as an anti-inflammatory and anticancer agent.
Recent advancements in medicinal chemistry have led to the development of novel derivatives of imidazopyridines, including Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate. These derivatives have been designed to enhance the pharmacological properties of the parent compound while minimizing side effects. For instance, modifications at the carboxylate ester group have been shown to improve solubility and bioavailability, making these derivatives more suitable for clinical applications. Additionally, structural modifications have been employed to enhance binding affinity to specific targets, thereby increasing the efficacy of these compounds.
The< strong>Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate molecule has also been investigated for its role in modulating immune responses. Studies have demonstrated that this compound can inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). By targeting these enzymes, Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate has shown potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to modulate immune cell function has made it a promising candidate for immunotherapy applications.
In addition to its anti-inflammatory properties, Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate has been studied for its anticancer potential. Preclinical studies have revealed that this compound can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation and survival. Specifically, it has been shown to block the activity of kinases such as EGFR and JAK2, which are frequently overexpressed in various types of cancer. These findings suggest that Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate could be a valuable component in combination therapies aimed at overcoming drug resistance and improving patient outcomes.
The synthesis of Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the imidazopyridine core through a cyclization reaction between appropriate precursors. Subsequent functionalization steps introduce the amino group at the 3-position and the carboxylate ester at the 7-position. These steps require careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.
The pharmacokinetic properties of Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate have been thoroughly evaluated in preclinical studies. These studies have provided insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has demonstrated good oral bioavailability and rapid absorption after administration. Its metabolism primarily involves enzymatic pathways involving cytochrome P450 enzymes, which are responsible for converting it into various metabolites. Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions and optimizing dosing regimens.
The safety profile of Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate has been assessed through extensive toxicological studies conducted in vitro and in vivo. These studies have revealed that the compound is generally well-tolerated at therapeutic doses but may cause some side effects at higher concentrations. Common adverse effects include gastrointestinal disturbances and mild liver enzyme elevations. However, these effects are typically reversible upon discontinuation of treatment or dose adjustment. Further research is ongoing to identify strategies for minimizing these side effects while maintaining therapeutic efficacy.
The future prospects for Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate are promising given its diverse biological activities and potential therapeutic applications. Ongoing research is focused on developing more potent derivatives with improved pharmacokinetic properties and reduced side effects. Additionally, clinical trials are being planned to evaluate its efficacy and safety in human patients with various diseases. The development of new drug candidates based on imidazopyridine scaffolds like Ethyl 3-aminoimidazo[1,2-α]pyridine-7-carboxylate represents a significant step forward in addressing unmet medical needs.
2089832-31-3 (ethyl 3-aminoimidazo1,2-apyridine-7-carboxylate) 関連製品
- 68158-36-1(4(1H)-Quinolinone, 3-bromo-)
- 915095-84-0((S)-(5-Bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone)
- 1888818-07-2(3-(1-methyl-1H-indol-2-yl)-1,2-oxazol-5-amine)
- 104065-95-4(2-(2-Methylpropoxy)aniline)
- 1807004-85-8(2,4-Bis(trifluoromethyl)-3-methoxymandelic acid)
- 1805116-29-3(2-Methoxy-6-nitro-4-(trifluoromethoxy)pyridine-3-methanol)
- 2761321-18-8(BRD4-BD1-IN-1)
- 4351-78-4(2-[3-(2-hydroxyethyl)oxetan-3-yl]ethanol)
- 1822655-46-8(2-(1-Amino-2,2-difluoroethyl)-4-nitrophenol)
- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)




